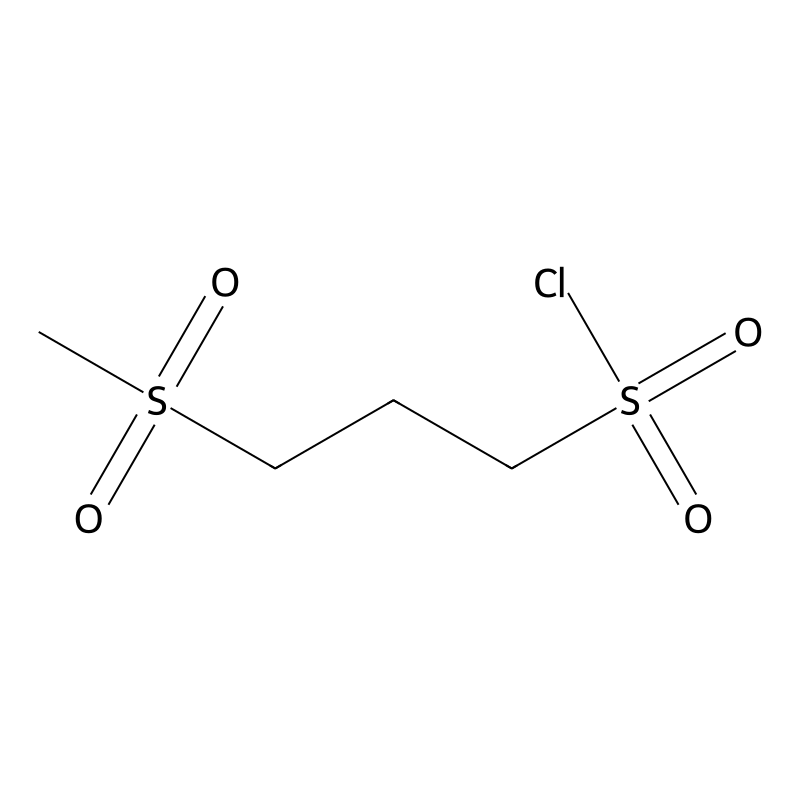

3-Methanesulfonylpropane-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methanesulfonylpropane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of both methanesulfonyl and sulfonyl chloride functional groups. Its chemical formula is C₅H₁₁ClO₄S₂, and it has a CAS number of 72315-12-9. This compound typically appears as a colorless to pale yellow liquid and is known for its high reactivity, particularly with nucleophiles such as water and alcohols. It is soluble in polar organic solvents but poses significant hazards due to its corrosive nature and toxicity upon exposure through inhalation or skin contact .

- Formation of Methanesulfonates: The compound reacts with alcohols in the presence of bases to produce methanesulfonates, which serve as intermediates in further substitution reactions.

- Synthesis of Sulfones: It can add across alkynes when treated with copper(II) chloride, yielding β-chloro sulfones.

- Formation of Sulfene: Under basic conditions, it can undergo elimination to form sulfene, which can subsequently react with various substrates to generate heterocycles.

- Reactivity with Amines: It reacts with primary and secondary amines to form methanesulfonamides, which are stable under hydrolytic conditions .

The synthesis of 3-methanesulfonylpropane-1-sulfonyl chloride can be achieved through several methods:

- Direct Chlorination: This involves the reaction of propane-1-sulfonic acid with thionyl chloride or phosphorus pentachloride.

- Sulfonation Reaction: Propane derivatives can be treated with methanesulfonyl chloride under appropriate conditions to yield the desired sulfonyl chloride compound.

- Multi-step Synthesis: A more complex route may involve the formation of intermediate sulfonic acids followed by chlorination .

3-Methanesulfonylpropane-1-sulfonyl chloride finds utility in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing methanesulfonates and sulfones, which are valuable intermediates in organic chemistry.

- Pharmaceutical Industry: Due to its electrophilic nature, it may be employed in drug design and development processes.

- Biochemical Research: It can be used as a chemical probe for studying enzyme mechanisms or protein interactions .

Several compounds share structural characteristics with 3-methanesulfonylpropane-1-sulfonyl chloride. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methanesulfonyl Chloride | CH₃SO₂Cl | Simplest sulfonyl chloride; serves as a precursor for various reactions. |

| 3-(Methylsulfonyl)benzenesulfonyl Chloride | C₇H₇ClO₄S₂ | Contains a phenolic structure; used in pharmaceutical applications. |

| Propane-1-sulfonic Acid | C₃H₈O₃S | Non-chlorinated analogue; utilized in buffer solutions. |

| Benzene Sulfonyl Chloride | C₆H₅SO₂Cl | Affects aromatic compounds; widely used in organic synthesis. |

The uniqueness of 3-methanesulfonylpropane-1-sulfonyl chloride lies in its dual sulfonic functionalities and its specific

3-Methanesulfonylpropane-1-sulfonyl chloride (CAS 72315-12-9) is a bifunctional sulfonyl chloride compound with the molecular formula C₄H₉ClO₄S₂ and a molecular weight of 220.69 g/mol. Structurally, it consists of a propane backbone substituted with two sulfonyl groups: a methylsulfonyl group at the C3 position and a sulfonyl chloride group at the C1 position. Its systematic name, 3-(methylsulfonyl)-1-propanesulfonyl chloride, reflects this dual functionalization. The compound is classified as a sulfonyl chloride and a sulfonating agent, enabling its use in nucleophilic substitution reactions to form sulfonate esters, sulfonamides, or other sulfonated derivatives.

Key Structural Features:

- Propane backbone: Three-carbon chain with sulfonyl groups at positions 1 and 3.

- Methylsulfonyl group (SO₂CH₃): Electron-withdrawing group at C3.

- Sulfonyl chloride group (SO₂Cl): Electrophilic site at C1 for nucleophilic attack.

Historical Context and Discovery

While the exact discovery date of 3-methanesulfonylpropane-1-sulfonyl chloride is not explicitly documented in available literature, its development aligns with broader trends in sulfonyl chloride chemistry. Sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), have been synthesized since the early 20th century via chlorination of sulfonic acids with reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). The synthesis of bifunctional sulfonyl chlorides like 3-methanesulfonylpropane-1-sulfonyl chloride likely emerged later, driven by demand for reagents capable of introducing multiple sulfonate groups in organic synthesis.

Synthetic Routes to Sulfonyl Chlorides

Importance in Organic Synthesis

3-Methanesulfonylpropane-1-sulfonyl chloride serves as a versatile sulfonating agent due to its dual reactivity. Its applications include:

Formation of Sulfonate Esters:

The sulfonyl chloride group at C1 reacts with alcohols to form sulfonate esters, which are stable intermediates in multistep syntheses. For example:

$$

\text{R-OH} + \text{RSO}2\text{Cl} \rightarrow \text{R-O-SO}2\text{R'} + \text{HCl}

$$

This reaction is critical in carbohydrate chemistry and polymer synthesis.Sulfonamide Synthesis:

The compound reacts with amines to generate sulfonamides, a class of bioactive molecules with applications in pharmaceuticals and agrochemicals.Stepwise Functionalization:

The methylsulfonyl group at C3 may remain inert during initial reactions, allowing sequential modifications. This property is valuable in synthesizing complex molecules with defined regioselectivity.

Mechanistic Insights

The reactivity of sulfonyl chlorides like 3-methanesulfonylpropane-1-sulfonyl chloride is attributed to the electrophilic sulfur center. Nucleophiles (e.g., alcohols, amines) attack the sulfur atom, displacing chloride ions. In some cases, intermediates such as sulfenes (RSO₂=CH₂) may form transiently, enabling unique transformations like cycloadditions.

Related Sulfonyl Chloride Compounds

Several sulfonyl chlorides share structural or functional similarities with 3-methanesulfonylpropane-1-sulfonyl chloride, including:

| Compound | CAS Number | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| Methanesulfonyl chloride (MsCl) | 124-63-0 | CH₃SO₂Cl | Simplest sulfonyl chloride; protects alcohols/amines | Pharmaceutical intermediates, sulfonates |

| 1-Propanesulfonyl chloride | 10147-36-1 | C₃H₇SO₂Cl | Linear analog; similar reactivity | Sulfonate ester synthesis |

| 1,2-Ethane disulfonyl chloride | N/A | C₂H₄(SO₂Cl)₂ | Two sulfonyl chlorides on ethane | Electrolytes, macrocyclic catalysts |

| 3-Chloropropanesulfonyl chloride | 1633-82-5 | C₃H₆ClO₂S | Chlorinated derivative | Specialty intermediates |

Structural Comparison

3-Methanesulfonylpropane-1-sulfonyl chloride differs from simpler sulfonyl chlorides by its bifunctional design, enabling simultaneous or sequential introduction of sulfonate groups. This distinction is critical in synthesizing molecules with spatially separated functional groups, such as bifunctional ligands or polymeric materials.

Molecular Structure and Configuration

3-Methanesulfonylpropane-1-sulfonyl chloride is an organosulfur compound characterized by a distinctive dual sulfonyl functionality within a linear propyl chain framework [1]. The compound possesses the molecular formula C₄H₉ClO₄S₂ with a calculated molecular weight of 220.695 grams per mole [1]. The structural architecture features two distinct sulfonyl groups: a terminal methanesulfonyl moiety (CH₃SO₂-) and a terminal sulfonyl chloride group (-SO₂Cl) connected via a three-carbon propylene bridge [1].

The canonical Simplified Molecular Input Line Entry System representation is CS(=O)(=O)CCCS(=O)(=O)Cl, which illustrates the linear connectivity of the molecular framework [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-methanesulfonylpropane-1-sulfonyl chloride [1]. The compound is catalogued in chemical databases with the PubChem Compound Identifier 50989327 [1].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClO₄S₂ |

| Molecular Weight | 220.69 g/mol |

| SMILES | CS(=O)(=O)CCCS(=O)(=O)Cl |

| InChI | InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 |

| InChI Key | RHDSTZIBQYMBDV-UHFFFAOYSA-N |

| IUPAC Name | 3-methanesulfonylpropane-1-sulfonyl chloride |

| PubChem CID | 50989327 |

The molecular architecture demonstrates tetrahedral geometry around both sulfur centers, consistent with sulfur's oxidation state of +6 in sulfonyl functional groups [2]. The presence of two electron-withdrawing sulfonyl moieties creates a highly polar molecular framework with significant dipole character [2].

Physical Properties

Appearance and Physical State

Based on the structural characteristics and comparison with analogous sulfonyl chloride compounds, 3-methanesulfonylpropane-1-sulfonyl chloride is predicted to exist as a liquid under standard temperature and pressure conditions [3] [4]. The compound likely exhibits a colorless to pale yellow appearance, which is characteristic of simple aliphatic sulfonyl chlorides [5] [6]. The physical state is influenced by the molecular weight and the presence of polar sulfonyl functional groups that contribute to intermolecular interactions [7].

Melting and Boiling Points

While specific experimental data for the melting and boiling points of 3-methanesulfonylpropane-1-sulfonyl chloride are not available in the literature, predictive analysis based on structural analogs provides insight into the thermal properties [8] [9]. The presence of two sulfonyl groups is expected to elevate both the melting and boiling points compared to simpler sulfonyl chlorides due to increased molecular weight and enhanced intermolecular forces [7]. Comparative analysis with related compounds suggests a boiling point range potentially between 200-250°C at standard atmospheric pressure [8] [9].

Solubility Profile

The solubility characteristics of 3-methanesulfonylpropane-1-sulfonyl chloride can be inferred from the compound's structural features and comparison with related sulfonyl chloride derivatives [3] [4]. The compound is expected to demonstrate limited solubility in water due to the hydrophobic propyl chain, while the sulfonyl chloride functionality may undergo hydrolysis reactions in aqueous media [10] [3]. Enhanced solubility is anticipated in polar organic solvents such as dichloromethane, chloroform, and acetonitrile, which is typical for sulfonyl chloride compounds [11] [4].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 3-methanesulfonylpropane-1-sulfonyl chloride through distinct chemical shift patterns [12] [13]. Proton nuclear magnetic resonance analysis would be expected to reveal characteristic multiplets corresponding to the propylene chain protons and the methanesulfonyl methyl group [14]. The methyl protons of the methanesulfonyl group typically appear as a singlet around 3.0-3.2 parts per million due to the deshielding effect of the adjacent sulfur center [12] [13].

The propylene chain protons would exhibit a complex multiplet pattern in the 2.5-3.5 parts per million range, with the protons adjacent to the sulfonyl chloride group showing greater downfield shift due to the electron-withdrawing nature of this functional group [14]. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information with characteristic chemical shifts for the sulfonyl carbon environments [12] [13].

Infrared Spectroscopy Analysis

Infrared spectroscopy offers valuable functional group identification for 3-methanesulfonylpropane-1-sulfonyl chloride through characteristic vibrational frequencies [15] [14] [16]. The sulfonyl functional groups exhibit strong absorption bands in two distinct regions: asymmetric sulfur-oxygen stretching vibrations appear in the range 1410-1370 cm⁻¹, while symmetric sulfur-oxygen stretching modes occur between 1204-1166 cm⁻¹ [15] [14]. These bands are typically very intense due to the highly polar nature of the sulfur-oxygen bonds [16].

The sulfur-chlorine stretching vibration manifests as a characteristic band around 380 ± 10 cm⁻¹, which is diagnostic for sulfonyl chloride functionality [15]. Alkyl carbon-hydrogen stretching vibrations appear in the expected range of 3000-2800 cm⁻¹ [14]. The carbon-sulfur stretching frequencies are anticipated in the 700-600 cm⁻¹ region, though these bands are typically weak in intensity [16].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O Asymmetric Stretch | 1410-1370 | Very Strong |

| S=O Symmetric Stretch | 1204-1166 | Strong |

| C-H Stretch (Alkyl) | 3000-2800 | Medium |

| S-Cl Stretch | 370-390 | Medium |

| C-S Stretch | 700-600 | Weak |

Mass Spectrometry Profile

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 3-methanesulfonylpropane-1-sulfonyl chloride [1]. The molecular ion peak is expected at mass-to-charge ratio 220.97 (M+H)⁺, consistent with the calculated molecular weight [1]. Characteristic fragmentation patterns would include loss of the chlorine atom and sulfur dioxide units, which are typical for sulfonyl chloride compounds [14].

The predicted collision cross section data demonstrates distinct ionization patterns for various adduct formations [1]. Sodium adduct formation (M+Na)⁺ occurs at mass-to-charge ratio 242.95 with a predicted collision cross section of 149.8 Ų [1]. Ammonium adduct formation (M+NH₄)⁺ appears at mass-to-charge ratio 237.99 with the largest predicted collision cross section of 160.1 Ų [1].

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.97 | 140.6 |

| [M+Na]⁺ | 242.95 | 149.8 |

| [M+NH₄]⁺ | 238.00 | 160.1 |

| [M+K]⁺ | 258.93 | 145.6 |

| [M-H]⁻ | 218.96 | 141.5 |

Electronic Structure and Bonding Properties

The electronic structure of 3-methanesulfonylpropane-1-sulfonyl chloride is characterized by highly polarized bonding interactions within the sulfonyl functional groups [17] [2]. The sulfur centers exist in the +6 oxidation state, creating electron-deficient sites that interact strongly with the surrounding oxygen and chlorine atoms [2]. The bonding framework is best described as polar interactions augmented with hyperconjugative effects rather than traditional covalent bonding models requiring d-orbital participation [2].

The sulfonyl chloride moiety exhibits particularly interesting electronic characteristics due to mixing between the sulfur-chlorine sigma-antibonding orbital and aromatic pi-systems in related compounds [17] [18]. While 3-methanesulfonylpropane-1-sulfonyl chloride lacks aromatic character, similar hyperconjugative effects may occur between the sulfonyl groups and the propylene chain [17]. The dual sulfonyl functionality creates a highly electron-deficient molecular framework with significant electrophilic character [2].

Bond length analysis from related sulfonyl compounds indicates sulfur-oxygen distances typically range from 1.428-1.441 Angstroms, while sulfur-carbon bonds measure approximately 1.766 Angstroms [19]. The sulfur-chlorine bond length in sulfonyl chlorides is generally around 2.076 Angstroms [20]. These geometric parameters reflect the highly ionic character of the sulfonyl bonding framework [19].

Computational Chemistry Analysis

Computational chemistry provides detailed insights into the molecular properties and electronic structure of 3-methanesulfonylpropane-1-sulfonyl chloride through theoretical modeling approaches [1] [2]. The predicted collision cross section values demonstrate the molecular size and shape characteristics under various ionization conditions [1]. The range of collision cross section values from 140.6 to 160.1 Ų reflects the conformational flexibility of the propylene chain and the influence of different adduct formations [1].

Theoretical analysis of related sulfonyl compounds suggests that the electronic structure is dominated by polar bonding interactions with significant charge separation [2]. The sulfur centers bear substantial positive charge while the oxygen atoms and chlorine atom carry negative charge [2]. This charge distribution creates a highly reactive molecular framework with strong electrophilic character at the sulfur centers [2].

The molecular orbital analysis reveals that the lowest unoccupied molecular orbitals are primarily localized on the sulfonyl functional groups, particularly the sulfur-chlorine antibonding orbital [17]. This electronic configuration makes the compound highly susceptible to nucleophilic attack at the sulfur centers [17]. The presence of two sulfonyl groups creates multiple reactive sites within a single molecular framework [2].

From Propane-1,3-diyl Dimethanesulfonate

The synthesis of 3-Methanesulfonylpropane-1-sulfonyl chloride from propane-1,3-diyl dimethanesulfonate represents a classical approach utilizing readily available starting materials. The methodological foundation involves a multi-step transformation beginning with propane-1,3-diol [1].

The initial synthetic sequence commences with the preparation of propane-1,3-diyl dimethanesulfonate through treatment of propane-1,3-diol with methanesulfonyl chloride in the presence of triethylamine. Under carefully controlled conditions in dichloromethane at 0°C, this transformation proceeds with quantitative efficiency [1]. The resulting dimethanesulfonate intermediate provides a versatile platform for subsequent manipulations.

The conversion to the target sulfonyl chloride proceeds through nucleophilic substitution with thioacetate, followed by oxidative chlorination. Treatment of propane-1,3-diyl dimethanesulfonate with potassium thioacetate in dimethylformamide at ambient temperature yields propane-1,3-diyl dithioacetate in quantitative yield [1]. This intermediate undergoes oxidative chlorination using sulfuryl chloride and acetic anhydride in dichloromethane at −20°C, providing propane-1,3-bis(sulfinyl) chloride with excellent efficiency [1].

The methodological advantages of this approach include high yields throughout the synthetic sequence, with the overall transformation achieving 73-96% efficiency [1]. The reaction conditions are relatively mild, and the intermediates can be isolated and purified using standard techniques. However, the multi-step nature requires careful handling of moisture-sensitive intermediates and rigorous anhydrous conditions.

Oxidation-Chlorination Pathways

Oxidative chlorination represents a fundamental approach for converting sulfur-containing precursors to sulfonyl chlorides. This methodology employs various oxidizing and chlorinating agents to achieve the desired transformation with high efficiency [2] [3].

The classical oxidation-chlorination pathway utilizes sodium chlorite as the primary oxidizing agent in combination with hydrochloric acid. The mechanism involves initial oxidation of the sulfur center followed by chlorination to form the sulfonyl chloride functionality [4]. Under controlled conditions with temperatures maintained below 20°C, this transformation proceeds with yields ranging from 80-95% [4].

Alternative oxidation-chlorination protocols employ hypochlorous acid generated in situ from sodium hypochlorite and hydrochloric acid. This methodology provides excellent functional group tolerance and proceeds under mild aqueous conditions [2]. The reaction mechanism involves radical intermediates that facilitate both oxidation and chlorination in a concerted process [3].

Recent developments in oxidation-chlorination methodology have focused on environmentally benign reagent systems. The use of oxone (potassium peroxymonosulfate) in combination with potassium halides provides a green alternative to traditional chlorinating agents [5]. This methodology employs water as the reaction medium and achieves high yields while minimizing environmental impact [5].

The oxidation-chlorination approach offers several synthetic advantages, including direct conversion of readily available thiol precursors and excellent functional group compatibility. The methodology is particularly suitable for substrates containing electron-withdrawing groups, which enhance the reactivity toward oxidation [6].

Modern Synthesis Approaches

Catalyst-Mediated Syntheses

Contemporary catalyst-mediated approaches have revolutionized sulfonyl chloride synthesis through the development of mild, selective, and efficient methodologies. These advanced techniques leverage transition metal catalysis and photocatalytic processes to achieve unprecedented selectivity and functional group tolerance [7] [8].

Copper-catalyzed Sandmeyer-type reactions represent a significant advancement in sulfonyl chloride synthesis. The methodology employs readily available aniline derivatives as starting materials, which undergo diazotization followed by copper-catalyzed chlorosulfonylation [8]. The process utilizes DABCO-Bis(sulfur dioxide) as a stable sulfur dioxide surrogate, eliminating the need for gaseous reagents [8].

The mechanistic pathway involves in situ generation of aryl diazonium intermediates, which undergo single-electron reduction by copper(I) species. The resulting aryl radicals capture sulfur dioxide to form sulfonyl radicals, which subsequently react with chlorine sources to yield the desired sulfonyl chlorides [8]. This methodology achieves yields of 50-95% across a broad substrate scope [8].

Photocatalytic approaches utilizing carbon nitride materials have emerged as particularly attractive alternatives to traditional methods. Potassium poly(heptazine imide) serves as an effective heterogeneous photocatalyst for the conversion of arenediazonium salts to sulfonyl chlorides [7]. Under visible light irradiation at ambient temperature, this methodology achieves excellent yields while maintaining high functional group tolerance [7].

The photocatalytic mechanism involves excitation of the carbon nitride catalyst to generate reactive chlorine radicals and facilitate reduction of diazonium salts. The concurrent generation of aryl radicals and their capture by sulfur dioxide, followed by chlorination, provides a mild and efficient synthetic pathway [9].

Green Chemistry Methodologies

Environmental sustainability has become a primary consideration in modern sulfonyl chloride synthesis, driving the development of green chemistry approaches that minimize waste generation and utilize benign reagents [10] [11].

Environmentally friendly methodologies have focused on replacing traditional chlorinating agents with safer alternatives. The use of N-chlorosuccinimide in combination with S-alkylisothiourea salts provides an efficient route to sulfonyl chlorides under mild conditions [11]. This approach generates succinimide as the primary byproduct, which can be readily converted back to N-chlorosuccinimide using sodium hypochlorite, creating a sustainable catalytic cycle [11].

Aqueous reaction systems have gained prominence as green alternatives to organic solvent-based methodologies. The development of aqueous acidic conditions for sulfonyl chloride preparation from diazonium salts represents a significant advancement in environmental compatibility [12]. These systems provide improved safety profiles while maintaining high efficiency and product quality [12].

The implementation of continuous flow methodologies has further enhanced the sustainability of sulfonyl chloride synthesis. Flow chemistry techniques enable precise control of reaction parameters, improved heat management, and reduced waste generation [13]. Automated continuous systems capable of producing multi-hundred-gram quantities have been developed, demonstrating the scalability of these green approaches [13].

Alternative fluoride sources have been explored to eliminate the use of hazardous reagents such as potassium bifluoride. The development of protocols utilizing potassium fluoride as the sole fluorine source with sodium hypochlorite pentahydrate as a green oxidant provides environmentally benign access to sulfonyl fluorides [10].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 3-Methanesulfonylpropane-1-sulfonyl chloride requires careful consideration of multiple factors including safety, efficiency, and economic viability [13] [14].

Temperature control emerges as a critical parameter in large-scale synthesis due to the highly exothermic nature of many sulfonyl chloride forming reactions. Industrial implementations employ sophisticated heat exchange systems and automated temperature monitoring to maintain optimal reaction conditions [13]. The use of continuous stirred-tank reactors with precise temperature control enables safe processing of large quantities while maintaining product quality [13].

Equipment selection must account for the corrosive nature of the reagents employed in sulfonyl chloride synthesis. Chlorosulfonic acid and similar reagents require specialized reactor materials such as Hastelloy or polytetrafluoroethylene-lined vessels to prevent equipment degradation [13]. The implementation of appropriate materials of construction ensures long-term operational reliability and product purity [13].

Safety systems become paramount at industrial scale due to the generation of hydrogen chloride gas and other hazardous byproducts. Emergency quench systems, scrubbing towers, and automated shutdown procedures are essential components of industrial sulfonyl chloride production facilities [13]. Proper ventilation and gas handling systems prevent accumulation of toxic vapors and ensure worker safety [13].

Process monitoring and quality control systems must be adapted for continuous operation at industrial scale. Online analytical techniques including infrared spectroscopy and gas chromatography enable real-time monitoring of reaction progress and product quality [13]. Automated sampling systems and feedback control loops maintain consistent product specifications throughout extended production campaigns [13].

Economic considerations include raw material costs, energy consumption, and waste treatment expenses. The selection of synthetic methodology at industrial scale often favors approaches that minimize expensive reagents and reduce waste generation [14]. Continuous processing techniques frequently offer improved economic profiles through enhanced efficiency and reduced labor costs [14].

Purification Techniques

The purification of 3-Methanesulfonylpropane-1-sulfonyl chloride presents unique challenges due to the moisture sensitivity and potential thermal instability of sulfonyl chlorides. Multiple purification strategies have been developed to address these challenges while maintaining high product purity [15] [16].

Vacuum distillation represents the most commonly employed purification technique for sulfonyl chlorides. The methodology involves distillation under reduced pressure (15-20 mmHg) to minimize thermal decomposition while achieving effective separation from impurities [15]. Temperature control during distillation is critical, with optimal conditions typically ranging from 150-200°C depending on the specific substrate [15]. The technique achieves purities of 95-99% while effectively removing volatile impurities and unreacted starting materials [15].

Crystallization techniques offer alternative purification approaches particularly suitable for solid sulfonyl chlorides. Controlled water addition to reaction mixtures containing sulfonyl chlorides in acidic media promotes crystal formation while minimizing hydrolysis [16]. The methodology involves precise control of water addition rates and temperature maintenance in the range of 20-60°C to optimize crystal size and purity [16]. This approach yields large, easily filterable crystals with water content typically below 15% [16].

Column chromatography provides excellent separation capabilities for complex mixtures containing multiple sulfonyl chloride isomers or byproducts. Silica gel stationary phases with hexane/ethyl acetate mobile phase systems enable effective purification with achieved purities of 92-97% [17]. The technique is particularly valuable for research-scale preparations where high purity is required despite moderate throughput [17].

Liquid-liquid extraction techniques offer rapid purification for moisture-stable sulfonyl chlorides. Dichloromethane/water extraction systems effectively remove polar impurities while maintaining the integrity of the sulfonyl chloride functionality [16]. Although achieving moderate purities of 85-95%, the technique provides quick processing with minimal thermal stress [16].

Recrystallization from appropriate solvent systems yields the highest purity products for crystalline sulfonyl chlorides. Chloroform/petroleum ether mixtures commonly serve as effective recrystallization media, achieving purities of 96-99% [18]. The technique requires careful selection of solvent systems to balance solubility and crystallization efficiency [18].

The selection of purification methodology depends on the scale of operation, required purity level, and thermal stability of the specific sulfonyl chloride. Industrial applications typically favor distillation or crystallization techniques due to their scalability and economic efficiency, while research applications may employ chromatographic methods when maximum purity is required [19].